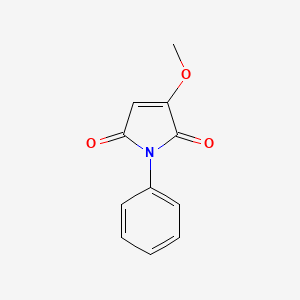

3-methoxy-1-phenyl-1H-pyrrole-2,5-dione

Description

Structure

3D Structure

Properties

CAS No. |

558473-96-4 |

|---|---|

Molecular Formula |

C11H9NO3 |

Molecular Weight |

203.19 g/mol |

IUPAC Name |

3-methoxy-1-phenylpyrrole-2,5-dione |

InChI |

InChI=1S/C11H9NO3/c1-15-9-7-10(13)12(11(9)14)8-5-3-2-4-6-8/h2-7H,1H3 |

InChI Key |

OTVKCQDHQRIFML-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=O)N(C1=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Methoxy 1 Phenyl 1h Pyrrole 2,5 Dione

De Novo Synthesis Strategies and Innovations for the Pyrrole-2,5-dione Core

The de novo synthesis of the pyrrole-2,5-dione core is a cornerstone of heterocyclic chemistry, with various innovative methods being developed to enhance efficiency and structural diversity.

Ring Closure and Cyclization Approaches to 3-Methoxy-1-phenyl-1H-pyrrole-2,5-dione

The most conventional and direct route to N-substituted pyrrole-2,5-diones involves the condensation of a corresponding maleic anhydride (B1165640) derivative with a primary amine, followed by cyclodehydration. In the context of this compound, this would typically involve the reaction of 3-methoxymaleic anhydride with aniline (B41778). The reaction proceeds through a maleamic acid intermediate, which then undergoes ring closure to form the imide ring.

Innovations in this area focus on optimizing reaction conditions to improve yields and minimize side reactions. For instance, the synthesis of 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione was achieved with yields up to 70.21% in 15-20 minutes using microwave-assisted dielectric heating, a significant improvement over the 2-hour reflux in traditional heating methods. medcraveonline.com This suggests that similar microwave-assisted conditions could be effectively applied to the synthesis of this compound.

Another approach involves the cyclization of precursor molecules that already contain the necessary carbon and nitrogen framework. For example, palladium-catalyzed carbonylative cyclization of propargyl amines and acid chlorides has been developed for the construction of 1,5-dihydro-2H-pyrrol-2-one scaffolds, which can be further oxidized to the desired dione (B5365651). researchgate.net

Multicomponent Reaction Methodologies for Direct Formation

Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex heterocyclic structures like pyrroles from simple starting materials in a single step. bohrium.comnih.govrsc.org While a specific MCR for the direct synthesis of this compound is not extensively documented, several MCRs for polysubstituted pyrroles have been reported, which could be adapted for this purpose. bohrium.comresearchgate.net

For example, a three-component reaction of 1,3-diketones, aldehydes, and amines, induced by a low-valent titanium reagent, can yield 1,2,3,5-tetrasubstituted and 1,2,3,4,5-pentasubstituted pyrroles. bohrium.com By carefully selecting the appropriate diketone, aldehyde, and amine precursors, it is conceivable to design an MCR that leads to the formation of the this compound skeleton.

Precursor Design and Chemical Transformations for this compound Production

The rational design of precursors and the optimization of their chemical transformations are critical for the efficient and selective synthesis of the target compound.

Optimization of Synthetic Pathways from Maleic Anhydride Derivatives

The synthesis of N-substituted maleimides from maleic anhydride and its derivatives is a well-established method. For instance, 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione can be synthesized by stirring equimolar quantities of 2-methoxyaniline and maleic anhydride in acetic acid. nih.gov This straightforward approach can be adapted for the synthesis of this compound by using a suitably substituted methoxymaleic anhydride.

The reaction conditions for such transformations can be optimized to enhance yield and purity. Key parameters for optimization include the choice of solvent, catalyst, reaction temperature, and reaction time.

| Reactants | Catalyst/Solvent | Conditions | Yield | Reference |

| Dichloromaleic anhydride, Aniline | Acetic acid/Ethanol | Microwave, Reflux | 39.56-70.21% | medcraveonline.com |

| 2-Methoxyaniline, Maleic anhydride | Acetic acid | Stirring, Room Temp, 2h | - | nih.gov |

Catalyst Systems and Reagents for Enhanced Yield and Selectivity

The choice of catalyst is pivotal in directing the reaction towards the desired product with high yield and selectivity. For the synthesis of N-substituted pyrroles via the Paal-Knorr reaction, various catalysts have been explored. mdpi.com For example, commercially available aluminas, such as CATAPAL 200, have shown high efficacy in catalyzing the reaction of acetonylacetone with anilines under solvent-free conditions, affording the corresponding pyrroles in high yields. mdpi.com

In the synthesis of pyrrole (B145914) derivatives, transition metal catalysts, particularly palladium, have proven to be versatile. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can be employed to introduce substituents onto the pyrrole ring. researchgate.net For instance, a series of alkynyl maleimides were prepared via a one-step cross-coupling reaction of bromomaleimide and acetylenes under Sonogashira conditions. researchgate.net A similar strategy could be envisioned for the introduction of a methoxy (B1213986) group at the 3-position of a pre-formed 1-phenyl-1H-pyrrole-2,5-dione.

Sustainable and Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. This includes the use of environmentally benign solvents, catalysts, and reaction conditions.

The use of water as a solvent in organic reactions is a key aspect of green chemistry. The Paal-Knorr pyrrole synthesis has been successfully carried out in water, demonstrating the feasibility of aqueous media for such transformations. researchgate.net The development of water-soluble catalysts, such as supramolecular β-cyclodextrin, further promotes green synthetic routes. nih.gov

Solvent-Free and Aqueous Reaction Media Utilization

In the pursuit of greener and more sustainable chemical processes, the use of solvent-free and aqueous reaction media has gained significant traction. These methods aim to reduce the environmental impact associated with volatile organic compounds (VOCs).

For the initial synthesis of the N-phenylmaleimide precursor, solvent-free methods have been reported. One such approach involves the grinding of maleanilic acid, the intermediate formed from maleic anhydride and aniline, with reagents like dicyclohexylcarbodiimide (B1669883) at room temperature. tandfonline.com Another highly atom-efficient method involves the direct reaction of maleic anhydride and a substituted aniline in an ionic liquid, although this may require elevated temperatures. tandfonline.com

The subsequent introduction of the 3-methoxy group can be conceptualized through a Michael addition of methanol (B129727) or a methoxide (B1231860) source to the electron-deficient double bond of N-phenylmaleimide. masterorganicchemistry.com Performing such reactions in aqueous media or under solvent-free conditions, while challenging, aligns with the principles of green chemistry. For instance, the use of phase-transfer catalysts could facilitate the reaction between an aqueous solution of sodium methoxide and N-phenylmaleimide dissolved in a minimal amount of a biodegradable solvent. Research into copper(II)-mediated reactions of maleimides in aqueous media for bioconjugation suggests that water can be a viable solvent for maleimide (B117702) functionalization under specific catalytic conditions. nih.gov

A hypothetical solvent-free approach for the methoxylation could involve adsorbing N-phenylmaleimide and a solid-supported methoxide reagent onto a solid support like silica (B1680970) or alumina (B75360) and applying microwave irradiation to drive the reaction. Microwave-assisted synthesis has been shown to be effective for the cyclization of maleanilic acids to maleimides, significantly reducing reaction times. tandfonline.com

A representative table for a hypothetical Michael addition of methanol to N-phenylmaleimide under various green conditions is presented below. The conditions are based on analogous reactions reported in the literature for similar substrates.

Table 1: Hypothetical Conditions for the Green Synthesis of this compound via Michael Addition

| Entry | Methanol Source | Catalyst/Medium | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |

| 1 | Methanol | Aqueous, SDS (10 mol%) | 50 | 12 | 65 |

| 2 | Sodium Methoxide | Solvent-free, Alumina | 80 (Microwave) | 0.5 | 75 |

| 3 | Methanol | Neat (Excess) | 65 (Reflux) | 24 | 50 |

| 4 | Trimethyl orthoformate | Acid catalyst, Neat | 100 | 8 | 70 |

Atom Economy and Waste Minimization Strategies in Process Design

Atom economy is a central tenet of green chemistry, focusing on maximizing the incorporation of all materials used in the process into the final product. Waste minimization is a direct consequence of high atom economy.

The synthesis of N-phenylmaleimide from maleic anhydride and aniline is inherently atom-economical, with water being the only byproduct. tandfonline.com To further improve the process, catalytic methods for the dehydration of the intermediate maleanilic acid are preferable to the use of stoichiometric reagents like acetic anhydride, which generate significant waste. orgsyn.org

For the introduction of the methoxy group, an ideal reaction from an atom economy perspective would be the direct, catalyzed addition of methanol across the double bond of N-phenylmaleimide. This reaction would, in theory, have 100% atom economy. The development of a specific catalyst that can facilitate this addition without the need for stoichiometric activators or bases is a key research goal.

Waste minimization can also be achieved by using recyclable catalysts. For example, a solid-supported acid or base catalyst for the methoxylation step could be recovered by simple filtration and reused, reducing both cost and waste. A patent for the synthesis of N-(p-methoxyphenyl)maleimide describes the use of a reusable sulfonic acid-functionalized SBA-15 catalyst, highlighting the potential for such approaches. google.com

The following table outlines strategies to improve atom economy and minimize waste in the proposed synthesis.

Table 2: Atom Economy and Waste Minimization Strategies

| Synthetic Step | Traditional Method | Atom-Economic/Waste-Reducing Alternative | Waste Reduction Benefit |

| Formation of N-phenylmaleimide | Maleanilic acid cyclization with acetic anhydride/sodium acetate (B1210297) | Catalytic dehydration using a reusable solid acid catalyst | Avoids stoichiometric anhydride and acetate waste |

| Methoxylation of N-phenylmaleimide | Stoichiometric base (e.g., NaOMe) in organic solvent | Direct catalytic addition of methanol using a recyclable catalyst | Eliminates stoichiometric base waste and reduces solvent usage |

| Work-up and Purification | Solvent-intensive extraction and column chromatography | Crystallization from a green solvent or reactive distillation | Reduces large volumes of solvent waste |

Flow Chemistry and Continuous Processing Techniques for Scalable Synthesis

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis for the scalable production of fine chemicals, including improved safety, better heat and mass transfer, and enhanced process control.

The synthesis of N-phenylmaleimide is well-suited to a flow process. A heated flow reactor could be used to continuously mix streams of aniline and molten maleic anhydride, followed by a residence time sufficient for the formation of maleanilic acid. This intermediate could then pass into a second heated reactor packed with a solid dehydrating catalyst to yield N-phenylmaleimide. This approach avoids the isolation of the intermediate and allows for a continuous production stream. A patented continuous process for N-phenylmaleimide production highlights the industrial viability of such methods. google.com

The subsequent methoxylation step could also be integrated into a continuous flow system. A stream of N-phenylmaleimide dissolved in a suitable solvent could be mixed with a stream of a methoxide solution at a T-junction, followed by passage through a heated coil reactor to ensure complete reaction. The use of a packed-bed reactor containing a solid-supported catalyst would be particularly advantageous, as it would simplify product purification and allow for long-term, continuous operation.

Recent studies on the palladium-catalyzed denitrogenative carbonylation of benzotriazinones to form phthalimides (structurally similar to maleimides) have demonstrated the successful implementation of continuous-flow protocols. acs.org These studies show that flow chemistry can significantly reduce the risks associated with handling toxic gases like carbon monoxide and improve scalability. acs.org This provides a strong precedent for developing a safe and scalable flow synthesis of this compound.

The table below summarizes a hypothetical two-step continuous flow process for the synthesis of the target compound.

Table 3: Hypothetical Continuous Flow Process Parameters

| Parameter | Step 1: N-Phenylmaleimide Synthesis | Step 2: Methoxylation |

| Reactor Type | Packed-Bed Reactor (PBR) | Coil Reactor with Packed-Bed Catalyst |

| Reactant A | Aniline in Toluene | N-Phenylmaleimide in Methanol |

| Reactant B | Molten Maleic Anhydride | Sodium Methoxide in Methanol |

| Catalyst | Solid Acid Catalyst (e.g., Amberlyst-15) | Solid Base Catalyst (e.g., Amberlite IRA-900) |

| Temperature | 120-140 °C | 60-80 °C |

| Residence Time | 10-20 min | 5-15 min |

| Output | Stream of N-Phenylmaleimide in Toluene | Stream of this compound in Methanol/Toluene |

Nucleophilic Addition Reactions at the Pyrrole-2,5-dione Ring System

The electron-deficient nature of the double bond in the maleimide ring makes it highly susceptible to nucleophilic attack. This reactivity is a cornerstone of maleimide chemistry, widely exploited in bioconjugation and materials science. The addition of a nucleophile to the double bond relieves ring strain and results in the formation of a more stable succinimide (B58015) derivative.

Michael Addition Chemistry of this compound

Common nucleophiles that readily participate in Michael additions with maleimides include thiols, amines, and stabilized carbanions. researchgate.netcmu.edu The reaction with thiols is particularly rapid and is often employed in bioconjugation to link molecules to cysteine residues in proteins. researchgate.net Theoretical studies on the Michael addition of amines to maleimide have shown that the reaction proceeds via a proton transfer mechanism, which can be catalyzed by additional amine molecules. cmu.edu

| Nucleophile (Michael Donor) | Product Type | Typical Reaction Conditions |

|---|---|---|

| Thiols (R-SH) | Thiosuccinimide derivative | Aqueous buffer, pH 6.5-7.5, Room Temperature |

| Primary/Secondary Amines (R-NH2, R2NH) | Aminosuccinimide derivative | Organic solvent (e.g., THF, CH2Cl2), Room Temperature |

| Aldehydes (e.g., Isobutyraldehyde) | Substituted succinimide | Organocatalyst, Toluene or Aqueous Media |

| 1,3-Dicarbonyl Compounds | Substituted succinimide | Base catalyst (e.g., Et3N), Organic solvent |

Regioselectivity and Stereoselectivity in Nucleophilic Attack

In the case of this compound, nucleophilic attack is highly regioselective. The attack occurs exclusively at the C-4 position. This is because the C-3 carbon is sterically shielded by the methoxy group and electronically enriched, making it less electrophilic. The resulting intermediate enolate is stabilized by the C-5 carbonyl group, and subsequent protonation yields the final succinimide product.

When the nucleophile and the resulting product create new stereocenters, the stereoselectivity of the addition becomes important. Enantioselective Michael additions to maleimides have been achieved using chiral organocatalysts. For instance, the addition of α,α-disubstituted aldehydes to N-substituted maleimides can be catalyzed by chiral primary amines to yield enantioenriched succinimide products with high yields and enantioselectivities. nih.govmdpi.com The catalyst typically activates the aldehyde by forming an enamine intermediate, which then attacks the maleimide in a stereocontrolled fashion. nih.gov

Cycloaddition Reactions Involving this compound as a Dienophile or Dipolarophile

The double bond of the pyrrole-2,5-dione ring can participate in pericyclic reactions, acting as a 2π component in cycloadditions. Its utility as a dienophile in [4+2] Diels-Alder reactions and as a dipolarophile in [3+2] 1,3-dipolar cycloadditions is well-established for the synthesis of complex polycyclic and heterocyclic systems. mdpi.comresearchgate.net

Diels-Alder Reactions and Inverse Electron-Demand Diels-Alder Pathways

In a normal-demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. rsc.org N-phenylmaleimide and its derivatives are classic examples of potent dienophiles due to their electron-deficient double bond. tandfonline.comtandfonline.comrsc.org They react readily with a variety of dienes, such as furan (B31954), 2,5-dimethylfuran, and buta-1,3-diene, to form substituted cyclohexene derivatives. rsc.orgtandfonline.com

The 3-methoxy group on the maleimide ring of the title compound donates electron density to the double bond, which reduces its reactivity in normal-demand Diels-Alder reactions. However, this increased electron density makes it a more suitable candidate for the inverse-electron-demand Diels-Alder (IEDDA) reaction. wikipedia.orgnih.gov In an IEDDA reaction, the electronic requirements are reversed: an electron-poor diene reacts with an electron-rich dienophile. wikipedia.orgsigmaaldrich.com Therefore, this compound is expected to react efficiently with electron-deficient dienes like 1,2,4,5-tetrazines.

| Reaction Type | Diene Partner | Expected Product | Electronic Requirement |

|---|---|---|---|

| Normal-Demand Diels-Alder | Buta-1,3-diene, Furan, Cyclopentadiene (Electron-rich) | Substituted cyclohexene adduct | Less favored due to electron-donating methoxy group |

| Inverse-Demand Diels-Alder | 1,2,4,5-Tetrazines, 1,2,3-Triazines (Electron-poor) | Diazine adduct (after N2 extrusion) | More favored due to electron-donating methoxy group |

1,3-Dipolar Cycloadditions for Heterocycle Construction

The maleimide double bond is an excellent dipolarophile for 1,3-dipolar cycloadditions, a powerful class of reactions for constructing five-membered heterocycles. wikipedia.orgwikipedia.org This reaction involves a 1,3-dipole, such as an azomethine ylide, nitrile oxide, or nitrone, reacting with the maleimide to form a pyrrolidine or other heterocyclic ring systems. mdpi.comwikipedia.orgnih.gov These reactions are highly stereospecific and provide efficient routes to complex molecules with multiple stereocenters. nih.gov

Azomethine ylides, often generated in situ from the condensation of an α-amino acid with an aldehyde, react readily with N-substituted maleimides to furnish highly substituted pyrrolidine rings. nih.govubc.caacs.org The reaction of this compound would proceed similarly, yielding a polycyclic product containing a fused pyrrolidine ring. The regioselectivity is controlled by the frontier molecular orbitals of the dipole and dipolarophile, and the stereoselectivity can often be influenced by the choice of catalyst or chiral auxiliaries. mdpi.comnih.gov

Radical Chemistry and Controlled Polymerization Studies of this compound

N-substituted maleimides are known to undergo free-radical polymerization and copolymerization. uq.edu.autandfonline.comtandfonline.com Due to the bulky N-phenyl group and the substituent on the double bond, this compound is less prone to homopolymerization than simpler maleimides. rsc.org However, it can readily participate in copolymerization with other vinyl monomers, particularly electron-rich monomers like styrene, in reactions that tend to produce alternating copolymers. nih.gov

The polymerization is typically initiated by thermal initiators such as 2,2'-azobisisobutyronitrile (AIBN). uq.edu.auuctm.edu The propagation involves the addition of a radical to the maleimide double bond. In copolymerizations, the electron-poor nature of the maleimide double bond (even with the methoxy group) complements electron-rich monomers, leading to a high degree of alternation in the polymer chain. cameronconsultants.com Polymers derived from N-substituted maleimides are known for their high thermal stability and high glass transition temperatures, making them useful as high-performance materials and heat-resistant agents in other polymers. acs.org

While N-phenylmaleimide itself has been studied extensively in radical polymerization, the specific influence of the 3-methoxy substituent on polymerization kinetics and polymer properties is not widely documented. uq.edu.aucameronconsultants.com It is plausible that the methoxy group could influence the reactivity ratios of the monomer in copolymerizations and affect the thermal properties of the resulting polymer.

Radical Initiation and Propagation Mechanisms in Polymerization

N-substituted maleimides are known to undergo free-radical polymerization. iosrjournals.org The polymerization of this compound can be initiated by common radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The initiation step involves the thermal or photochemical decomposition of the initiator to generate free radicals. These radicals then add to the electron-poor double bond of the maleimide ring, forming a new radical species.

The propagation of the polymer chain proceeds via the successive addition of monomer molecules to the growing radical chain. Due to the rigid structure of the maleimide unit, the resulting polymer chain is expected to exhibit reduced flexibility compared to polymers derived from more flexible vinyl monomers. tandfonline.com The presence of the N-phenyl group can influence the stereochemistry of the polymerization, potentially leading to polymers with a degree of tacticity. The methoxy group at the 3-position, being an electron-donating group, may slightly modulate the reactivity of the double bond towards radical attack.

Copolymerization Studies with Various Monomers

N-arylmaleimides readily copolymerize with a variety of vinyl monomers, and it is expected that this compound would exhibit similar behavior. tandfonline.com The copolymerization characteristics are often described by the monomer reactivity ratios (r1 and r2), which indicate the relative preference of a growing polymer chain radical for adding a monomer of its own kind versus the comonomer.

For N-phenylmaleimide derivatives, copolymerization with electron-rich monomers like styrene often leads to a high tendency for alternation. jlu.edu.cnacs.org This is due to the significant difference in the electronic nature of the comonomers. The reactivity ratios for the copolymerization of N-phenylmaleimide (M1) with various monomers (M2) have been studied, and these can provide an estimation for the behavior of its 3-methoxy derivative. The Q and e values, which represent the resonance stabilization and polarity of the monomer, respectively, are also crucial in predicting copolymerization behavior. tandfonline.com The phenyl group in N-substituted phenyl maleimides contributes to a larger Q value, indicating significant resonance effects. jlu.edu.cn

Table 1: Exemplary Reactivity Ratios for Copolymerization of N-Phenylmaleimide (NPMI) with a Comonomer

| Comonomer (M2) | r1 (NPMI) | r2 | Copolymerization System |

|---|---|---|---|

| Methyl Acrylate | 0.5532 | 0.1049 | Cyclohexanone, 75°C, AIBN initiator tandfonline.com |

This table provides a general indication of the copolymerization behavior of N-phenylmaleimides. The exact values for this compound would require experimental determination.

Photochemical Reactivity and Light-Induced Transformations

The maleimide moiety in this compound is a chromophore that can absorb ultraviolet (UV) and visible light, leading to a variety of photochemical reactions.

Photoinduced Rearrangements and Cyclizations

Beyond cycloadditions, maleimide derivatives can undergo other light-induced transformations. While specific studies on this compound are not prevalent, related structures like fulgides and fulgimides, which are derived from maleic anhydride, are known to undergo complex photoinduced rearrangements. nih.gov These can involve electrocyclic ring-closure reactions followed by subsequent structural reorganizations. nih.gov It is plausible that under certain conditions, particularly with specific substitution patterns, this compound could participate in intramolecular cyclization reactions, especially if the phenyl ring bears suitable substituents.

Transition Metal-Catalyzed Transformations of this compound

Transition metal catalysis offers powerful tools for the functionalization of the this compound scaffold.

Cross-Coupling Reactions for Peripheral Functionalization

The N-phenyl ring and the maleimide core of this compound can be modified using transition metal-catalyzed cross-coupling reactions. researchgate.netrsc.org For instance, palladium-catalyzed reactions such as the Suzuki-Miyaura or Heck reactions can be employed to introduce new carbon-carbon bonds. acs.orgnih.gov

Chelation-assisted C-H activation is a prominent strategy for the functionalization of N-arylmaleimides. rsc.orgresearchgate.net The carbonyl groups of the maleimide can act as directing groups, enabling the ortho-C-H bonds of the N-phenyl ring to be selectively functionalized. This allows for the introduction of various substituents, such as alkyl or alkenyl groups. rsc.orgresearchgate.net

Furthermore, if a halogen atom is present on the maleimide ring or the phenyl group, a wider range of cross-coupling reactions becomes accessible. For example, Sonogashira coupling of halomaleimides with terminal alkynes is a known method for introducing alkynyl moieties. arabjchem.org These transition metal-catalyzed reactions are invaluable for creating a diverse library of derivatives of this compound for various applications.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Azobisisobutyronitrile (AIBN) |

| Benzoyl peroxide |

| N-phenylmaleimide |

| Styrene |

| Methyl Acrylate |

| Vinyl Chloride |

| Thioxanthone |

C-H Activation and Direct Functionalization Strategies

The maleimide core, present in this compound, is a valuable moiety in the synthesis of various natural products and pharmaceuticals. Transition-metal-catalyzed C-H activation has emerged as a powerful and efficient strategy for the direct functionalization of otherwise inert C-H bonds, providing straightforward access to structurally diverse molecules containing the maleimide unit. chemicalbook.comguidechem.com This approach is highly atom- and step-economical. guidechem.com

Recent research has demonstrated the utility of maleimides as coupling partners in these reactions. Although maleimides lack a syn-periplanar β-hydrogen atom, making them unsuitable for traditional oxidative-Heck reactions, they can undergo Mizoroki-Heck-type reactions through C-H activation pathways. guidechem.com These transformations often utilize directing groups on the reaction partner to achieve high regioselectivity.

Rhodium(III)-Catalyzed C-H Functionalization: Rhodium(III) catalysts have been effectively used for the site-selective C-H functionalization of various aromatic and heteroaromatic compounds with N-substituted maleimides. bosschemical.commdpi.com For instance, the coupling of 2-arylbenzo[d]thiazoles with N-arylmaleimides proceeds via a C-H activation mechanism directed by the thiazole nitrogen. bosschemical.commdpi.com The reaction typically involves an organometallic intermediate formed by the coordination of the catalyst to the directing group and subsequent C-H bond cleavage. The maleimide then inserts into the Rh-C bond, leading to the functionalized product. The nature of the substituent on the maleimide nitrogen can influence whether mono- or bis-addition occurs. bosschemical.commdpi.com

Manganese(I)-Catalyzed C-H Activation: Cost-effective and earth-abundant manganese(I) catalysts have also been successfully employed for the site-selective C-H activation and subsequent arylation of maleimides. researchgate.net For example, the reaction of 2-arylpyridines with maleimides, catalyzed by Mn(I) complexes, yields 3-arylated succinimide derivatives with high site- and chemoselectivity. researchgate.net The pyridyl group acts as the directing group, facilitating the ortho-C-H activation of the aryl ring. The maleimide then participates in a hydroarylation pathway. researchgate.net This method demonstrates excellent tolerance to a wide range of functional groups. researchgate.net

These strategies could potentially be applied to this compound to functionalize the phenyl ring or other suitable substrates, leading to the synthesis of more complex and potentially biologically active molecules such as succinimides, pyrrolidines, and γ-lactams. chemicalbook.comguidechem.com

| Catalyst System | Substrate 1 | Substrate 2 (Maleimide) | Product Type | Key Features |

|---|---|---|---|---|

| Rh(III) | 2-Arylbenzo[d]thiazole | N-Aryl/Alkyl Maleimide | Mono- or Bis-1,4-addition Product | Site-selective; outcome dependent on maleimide N-substituent. bosschemical.commdpi.com |

| Mn(I) | 2-Arylpyridine | N-Substituted Maleimide | 3-Arylated Succinimide | Cost-effective catalyst; high site- and chemoselectivity. researchgate.net |

| Rh(III) | Acetanilide | N-Phenylmaleimide | Ortho-alkenylated Acetanilide | Chelation-assisted C-H activation. |

Acid-Base Properties and Protonation/Deprotonation Equilibria

The acid-base properties of this compound are dictated by the electronic characteristics of its functional groups, including the imide, the phenyl ring, and the methoxy group.

Basicity: The potential sites for protonation (Brønsted-Lowry basicity) are the lone-pair-bearing oxygen atoms of the carbonyl and methoxy groups, and the nitrogen atom of the imide ring.

Nitrogen Atom: The nitrogen atom in an imide is considered non-basic. libretexts.org Its lone pair of electrons is delocalized through resonance with the two adjacent electron-withdrawing carbonyl groups. Furthermore, in this compound, this delocalization extends into the aromatic π-system of the phenyl ring, further reducing the availability of the lone pair for protonation.

Carbonyl Oxygen Atoms: The oxygen atoms of the two carbonyl groups are the most likely sites of protonation in a strongly acidic medium. The lone pairs on these oxygens are more available than the nitrogen lone pair. The electron-donating resonance effect of the 3-methoxy group increases the electron density on the carbonyl oxygens, potentially making them slightly more basic compared to an unsubstituted N-phenylmaleimide. The predicted pKa for the conjugate acid of N-phenylmaleimide is approximately -0.81, indicating that it is a very weak base. chemicalbook.comguidechem.combosschemical.com

Methoxy Oxygen Atom: The oxygen of the methoxy group is another potential, albeit weak, basic site.

Acidity: Imides can exhibit weak acidic properties and react with strong bases to form salts. guidechem.comchemicalbook.com

Lewis Acidity: The carbonyl carbons of the imide ring are electrophilic and susceptible to nucleophilic attack. This is evident in the hydrolysis of N-substituted maleimides under basic conditions (pH 7–9), where hydroxide ions attack a carbonyl carbon, leading to ring-opening and the formation of the corresponding maleamic acid. rsc.org This susceptibility to nucleophilic attack can be considered a form of Lewis acidity, where the carbonyl carbon acts as an electron-pair acceptor. wikipedia.orgyoutube.com The presence of electron-withdrawing groups on the N-aryl substituent can increase the electrophilicity of the carbonyl carbons and enhance the rate of hydrolysis. mdpi.com

Brønsted-Lowry Acidity: While N-substituted maleimides lack the acidic N-H proton of the parent maleimide (pKa ≈ 10), the C-H protons are generally not considered acidic. wikipedia.org However, the proton alpha to a succinimide carbonyl can be abstracted by a base, a process that drives β-elimination in thio-succinimide adducts. mdpi.com A similar, though less favorable, reactivity might be considered for the vinylic proton in this compound under very strong basic conditions.

In strong acid (H₃O⁺): Protonation of a carbonyl oxygen. C₁₁H₉NO₃ + H₃O⁺ ⇌ [C₁₁H₁₀NO₃]⁺ + H₂O

In strong base (OH⁻): Nucleophilic attack on a carbonyl carbon, leading to ring-opening. C₁₁H₉NO₃ + OH⁻ ⇌ [Ring-Opened Intermediate]⁻ → N-phenyl-2-methoxymaleamic acid anion

The pH of the medium is a critical factor in the reactivity of maleimides, influencing their stability and participation in reactions like hydrolysis and conjugation. nih.govnih.govbachem.com For instance, thiol-maleimide conjugation reactions are typically performed at a pH of 6.5-7.5 to ensure the thiol is sufficiently nucleophilic while minimizing hydrolysis of the maleimide. vectorlabs.com

| Compound | Property | Predicted Value | Comment |

|---|---|---|---|

| N-Phenylmaleimide | pKa (Conjugate Acid) | -0.81 ± 0.20 | Indicates very weak basicity of the molecule. chemicalbook.comguidechem.combosschemical.com |

| This compound | Basicity of Carbonyl Oxygens | Slightly higher than N-phenylmaleimide | The methoxy group is electron-donating via resonance, increasing electron density on the carbonyls. |

| This compound | Lewis Acidity of Carbonyl Carbons | Susceptible to nucleophilic attack | Reaction with strong bases (e.g., OH⁻) leads to ring-opening hydrolysis. rsc.org |

Advanced Structural Characterization and Spectroscopic Analysis of 3 Methoxy 1 Phenyl 1h Pyrrole 2,5 Dione

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography provides definitive proof of molecular structure and insights into the arrangement of molecules in the solid state. Although a crystal structure for 3-methoxy-1-phenyl-1H-pyrrole-2,5-dione is not publicly available, data from its isomer, 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione, and other N-phenylmaleimide derivatives offer valuable information. nih.govsrce.hr

Crystal Packing Motifs and Intermolecular Interactions

In the crystalline state, molecules of N-phenylmaleimide derivatives are often organized through a variety of non-covalent interactions. For instance, in the case of 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione, weak aromatic π–π stacking interactions are observed between the benzene (B151609) rings of adjacent molecules, with a centroid–centroid separation of 3.8563 (13) Å. nih.gov This type of interaction is a common feature in the crystal packing of aromatic compounds.

Furthermore, C—H···O hydrogen bonds are frequently observed in the crystal structures of related compounds, contributing to the formation of extended supramolecular architectures. eurjchem.com These interactions, along with potential π-π stacking, would likely play a significant role in the crystal lattice of this compound.

Conformational Analysis in the Crystalline State

The conformation of N-phenylmaleimides in the solid state is largely defined by the dihedral angle between the phenyl and the pyrrole-2,5-dione rings. In 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione, this dihedral angle is 75.60 (10)°. nih.gov For other N-phenylmaleimide derivatives, this angle is influenced by the nature and position of substituents on the phenyl ring. nih.gov The methoxy (B1213986) group in 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione is nearly coplanar with the benzene ring. nih.gov It is expected that the this compound would also exhibit a non-planar conformation, with a significant twist between the two ring systems.

Table 1: Crystallographic Data for the Related Compound 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione nih.gov

| Parameter | Value |

| Chemical Formula | C₁₁H₉NO₃ |

| Molecular Weight | 203.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.7018 (15) |

| b (Å) | 10.2689 (12) |

| c (Å) | 7.4695 (8) |

| β (°) | 101.067 (7) |

| Volume (ų) | 956.16 (19) |

| Z | 4 |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structure Elucidation

NMR spectroscopy is an indispensable tool for confirming the chemical structure of molecules in solution. For this compound, a combination of one- and two-dimensional NMR techniques would provide a complete picture of its atomic connectivity and spatial arrangement. rsc.org

Multi-Dimensional NMR Techniques (COSY, NOESY, HSQC, HMBC) for Connectivity and Stereochemistry

A standard ¹H NMR spectrum of an N-phenylmaleimide derivative would show signals for the phenyl protons and the vinylic proton on the maleimide (B117702) ring. chemicalbook.com The methoxy group in the target compound would exhibit a singlet in the upfield region.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons, for example, within the phenyl ring, helping to assign the ortho, meta, and para protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would allow for the unambiguous assignment of the carbon signals for the phenyl ring, the maleimide ring, and the methoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be crucial for confirming the connectivity between the phenyl ring and the nitrogen atom of the maleimide ring, and the position of the methoxy group on the maleimide ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments show through-space correlations between protons that are close to each other, which is invaluable for determining stereochemistry and conformation in solution. For instance, a NOESY spectrum could show correlations between the ortho protons of the phenyl ring and the vinylic proton on the maleimide ring, providing information about the preferred rotational conformation around the N-phenyl bond. ipb.pt

Dynamic NMR Studies (e.g., restricted rotation barriers of N-phenyl group)

The rotation of the N-phenyl group in N-aryl imides is often restricted, leading to dynamic processes that can be studied by NMR spectroscopy. chemrxiv.org The energy barrier for this rotation is influenced by the steric and electronic effects of substituents on the phenyl ring. rsc.org

In the case of this compound, the methoxy group is not in a sterically hindered position, so the rotational barrier for the N-phenyl group is expected to be relatively low compared to ortho-substituted analogues. nih.gov However, temperature-dependent NMR studies could still provide valuable information about the energetics of this rotation. By monitoring the coalescence of signals at different temperatures, the free energy of activation (ΔG‡) for the rotation can be calculated. Such studies have been performed on related N-aryl imides, revealing rotational barriers that can be correlated with substituent effects. chemrxiv.org

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis and Molecular Vibrations

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

For this compound, the FTIR and Raman spectra would be dominated by several key vibrational modes:

C=O Stretching: The two carbonyl groups of the maleimide ring will give rise to strong, characteristic stretching vibrations. In N-phenylmaleimides, these are typically observed in the region of 1700-1780 cm⁻¹.

C=C Stretching: The stretching vibration of the carbon-carbon double bond in the maleimide ring would appear in the 1630-1680 cm⁻¹ region.

C-O-C Stretching: The methoxy group will show characteristic asymmetric and symmetric C-O-C stretching vibrations.

Aromatic C-H and C=C Stretching: The phenyl group will exhibit several bands corresponding to C-H stretching above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the bond between the phenyl group and the nitrogen atom would also be present.

A combined analysis of FTIR and Raman spectra can provide a more complete picture of the vibrational modes of the molecule, as some modes may be more active in one technique than the other due to selection rules. Theoretical calculations, such as those using Density Functional Theory (DFT), are often used in conjunction with experimental spectra to aid in the assignment of vibrational bands. nih.gov

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1700-1780 |

| Alkene (C=C) | Stretching | 1630-1680 |

| Ether (C-O-C) | Asymmetric Stretching | 1200-1275 |

| Aromatic Ring | C=C Stretching | 1450-1600 |

| Aromatic C-H | Stretching | >3000 |

Detailed Band Assignments and Normal Mode Analysis

A detailed assignment of vibrational modes from IR and Raman spectra requires experimentally obtained spectra for this compound, which are not currently available in the public domain.

Influence of Substituents on Characteristic Vibrational Frequencies

While a comparative discussion is possible using data from related compounds like N-phenylmaleimide, a precise analysis of the influence of the methoxy group on the vibrational frequencies of the 1-phenyl-1H-pyrrole-2,5-dione scaffold is contingent on having the specific spectral data for the target compound.

Advanced Mass Spectrometry Techniques for Fragmentation Pathways and Isotopic Analysis

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

Specific HRMS data for this compound is needed to provide its accurate mass, which is a fundamental piece of its characterization. This information is not presently available.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation via Fragmentation Patterns

The elucidation of fragmentation patterns requires MS/MS experimental data. Without this, a discussion of the fragmentation pathways would be purely theoretical.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Characterization of Electronic Transitions and Chromophoric Properties

A characterization of the electronic transitions and chromophoric properties is dependent on UV-Vis absorption and fluorescence spectroscopy data, which could not be located for this compound.

Should the detailed experimental data for this compound become publicly available in the future, a comprehensive and scientifically accurate article as per the requested outline could be generated.

Solvatochromism and Environmental Effects on Spectroscopic Signatures

A comprehensive analysis of the solvatochromism of this compound cannot be provided at this time due to the absence of specific research findings and spectroscopic data in the available scientific literature.

Computational and Theoretical Insights into 3 Methoxy 1 Phenyl 1h Pyrrole 2,5 Dione

Quantum Chemical Calculations of Electronic Structure and Energetic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometries, energies, and a host of other electronic characteristics with a high degree of accuracy.

Density Functional Theory (DFT) Studies of Ground State Geometries and Energies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. nih.gov DFT calculations are widely used to determine the optimized ground state geometry of molecules, providing insights into bond lengths, bond angles, and dihedral angles. For 3-methoxy-1-phenyl-1H-pyrrole-2,5-dione, a DFT study, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would be the initial step in its computational characterization. nih.gov

The optimized geometry would reveal the planarity of the maleimide (B117702) ring and the torsional angle between the phenyl ring and the pyrrole-2,5-dione core. This dihedral angle is a critical parameter influencing the electronic properties of N-phenylmaleimide derivatives. nih.gov The methoxy (B1213986) group's position and orientation on the maleimide ring would also be determined, which is crucial for understanding its electronic influence.

Table 1: Representative DFT-Calculated Structural Parameters for N-Phenylmaleimide Derivatives. (Note: This table presents illustrative data for related compounds, as specific data for this compound is not readily available in the literature. The values are typical for N-phenylmaleimide structures optimized with DFT methods.)

| Parameter | Representative Value |

| C=C (maleimide ring) Bond Length | 1.35 - 1.37 Å |

| C=O Bond Length | 1.21 - 1.23 Å |

| C-N Bond Length | 1.38 - 1.42 Å |

| N-C (phenyl) Bond Length | 1.43 - 1.45 Å |

| Dihedral Angle (Phenyl-Maleimide) | 30° - 60° |

This interactive table is based on typical values found in DFT studies of N-phenylmaleimide derivatives. nih.gov

Ab Initio Methods for High-Accuracy Calculations of Molecular Properties

For even greater accuracy, particularly for electronic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. While computationally more demanding than DFT, these methods provide benchmark-quality data for properties like electron affinities, ionization potentials, and dipole moments. For this compound, high-accuracy calculations would refine the understanding of its electronic behavior, providing a robust foundation for predicting its reactivity.

Molecular Electrostatic Potential (MEP) and Fukui Function Analysis for Reactivity Prediction

To predict how a molecule will interact with other chemical species, computational chemists often turn to reactivity descriptors derived from the electronic structure. The Molecular Electrostatic Potential (MEP) and Fukui functions are two such powerful tools.

The MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.gov Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. nih.gov For this compound, the MEP would likely show negative potential around the carbonyl oxygens and the methoxy group's oxygen, indicating these as sites for electrophilic interaction. researchgate.net The phenyl ring and the hydrogen atoms would exhibit positive potential.

Fukui functions provide a more quantitative measure of reactivity at specific atomic sites. wikipedia.org The function indicates the propensity of a site to undergo electrophilic attack, while points to sites susceptible to nucleophilic attack. faccts.de Analysis of the condensed Fukui functions for this compound would pinpoint the most reactive atoms for different types of reactions.

Table 2: Illustrative Reactivity Descriptors for a Substituted N-Phenylmaleimide. (Note: This table provides a conceptual illustration of MEP and Fukui function analysis. The specific values are hypothetical and serve to demonstrate the expected trends for this compound.)

| Atomic Site | Expected MEP Character | Expected Dominant Fukui Function | Predicted Reactivity |

| Carbonyl Oxygens | Negative | High | Prone to electrophilic attack |

| Maleimide C=C | Slightly Negative | Moderate / | Site for cycloadditions |

| Phenyl Ring Carbons | Variable | Variable | Modulated by methoxy group |

| Methoxy Oxygen | Negative | High | Electrophilic interaction site |

This interactive table illustrates the expected outcomes of MEP and Fukui function analyses. nih.govwikipedia.org

Frontier Molecular Orbital (FMO) Theory for Understanding Reactivity and Selectivity

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for understanding chemical reactivity, particularly in pericyclic reactions like the Diels-Alder reaction. wikipedia.org The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. libretexts.org The energy gap between the HOMO and LUMO is a key indicator of a molecule's reactivity.

For this compound, the HOMO is expected to be located primarily on the phenyl ring and the methoxy group, reflecting their electron-donating nature. The LUMO, on the other hand, would be concentrated on the electron-deficient maleimide ring, particularly the C=C double bond. researchgate.net The energy of these orbitals, and the HOMO-LUMO gap, would be influenced by the methoxy substituent.

Table 3: Representative Frontier Molecular Orbital Energies for N-Phenylmaleimide Derivatives. (Note: This table presents typical HOMO and LUMO energy values for N-phenylmaleimide derivatives from computational studies. The exact values for this compound would depend on the specific computational method and basis set used.)

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| N-Phenylmaleimide | -7.5 to -8.5 | -1.5 to -2.5 | 5.0 - 7.0 |

| Electron-Donating Substituted | -7.0 to -8.0 | -1.0 to -2.0 | Lower Gap |

| Electron-Withdrawing Substituted | -8.0 to -9.0 | -2.0 to -3.0 | Higher Gap |

This interactive table is based on general trends observed in FMO studies of substituted maleimides. researchgate.net

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies. This is particularly valuable for understanding the stereoselectivity and regioselectivity of reactions involving N-phenylmaleimide derivatives.

Potential Energy Surface Scans for Reaction Pathways

A potential energy surface (PES) scan involves calculating the energy of a system as one or more geometric parameters (e.g., bond lengths or angles) are systematically varied. pythoninchemistry.org This allows for the mapping of the reaction coordinate from reactants to products, and the identification of energy minima (stable species) and saddle points (transition states). libretexts.org

For this compound, a PES scan could be used to model its participation in a Diels-Alder reaction, a common reaction for maleimides. researchgate.netwikipedia.orgtandfonline.com By scanning the distance between the diene and the dienophile (the maleimide), the transition state for the cycloaddition can be located. The calculated activation energy would provide insight into the reaction rate. Furthermore, by comparing the energies of the endo and exo transition states, the stereochemical outcome of the reaction can be predicted. acs.org

Table 4: Illustrative Activation Energies for Diels-Alder Reactions of N-Phenylmaleimide Derivatives. (Note: This table provides representative activation energies for the Diels-Alder reaction of N-phenylmaleimide derivatives with a typical diene. The values are illustrative and would vary for this compound.)

| Reaction Pathway | Representative Activation Energy (kcal/mol) | Expected Product |

| Endo Addition | 15 - 20 | Kinetically favored |

| Exo Addition | 17 - 22 | Thermodynamically favored |

This interactive table illustrates the concept of using PES scans to determine activation energies and predict reaction outcomes. researchgate.netacs.org

Intrinsic Reaction Coordinate (IRC) Calculations for Transition State Verification

Intrinsic Reaction Coordinate (IRC) calculations are a crucial step in computational reaction mechanism studies. After locating a transition state structure, IRC calculations are performed to confirm that the identified transition state connects the correct reactants and products on the potential energy surface. This analysis provides a detailed pathway for the chemical transformation, ensuring the theoretical model accurately represents the reaction of interest.

Currently, there are no published studies detailing IRC calculations for any reactions involving this compound. Such research would be valuable for understanding its reactivity, for instance, in cycloaddition reactions or nucleophilic substitution at the methoxy group.

Spectroscopic Property Prediction and Validation against Experimental Data

Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures and understand electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, such as Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.gov These predictions, when compared to experimentally obtained spectra, can help assign signals and confirm the proposed structure. The accuracy of these predictions can be influenced by the chosen computational level of theory and the modeling of solvent effects. nih.gov While the ¹³C NMR chemical shift of the methoxy group can be a useful descriptor for the structural analysis of phenolic compounds, specific computational data for this compound is not available. researchgate.net

Table 1: Hypothetical Example of Predicted vs. Experimental ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Pyrrole-H | Data not available | Data not available |

| Phenyl-H (ortho) | Data not available | Data not available |

| Phenyl-H (meta) | Data not available | Data not available |

| Phenyl-H (para) | Data not available | Data not available |

| Methoxy-H | Data not available | Data not available |

This table is for illustrative purposes only, as no specific data for this compound has been found in the literature.

Computational chemistry can also predict the vibrational frequencies and intensities that correspond to Infrared (IR) and Raman spectra. These calculations help in the assignment of experimental vibrational bands to specific molecular motions. orientjchem.orgkahedu.edu.in For instance, the characteristic stretching frequencies of the carbonyl groups and the C-O-C bond of the methoxy group in this compound could be predicted. Such computational studies have been performed on related molecules like 1-phenylpyrrole, but not on the methoxy-substituted derivative . orientjchem.org The development of databases with computed Raman spectra is an ongoing effort to aid in materials identification. nih.gov

Table 2: Hypothetical Example of Calculated vs. Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental IR Frequency (cm⁻¹) | Experimental Raman Frequency (cm⁻¹) |

| C=O stretch (symmetric) | Data not available | Data not available | Data not available |

| C=O stretch (asymmetric) | Data not available | Data not available | Data not available |

| C-O-C stretch | Data not available | Data not available | Data not available |

| Phenyl ring modes | Data not available | Data not available | Data not available |

This table is for illustrative purposes only, as no specific data for this compound has been found in the literature.

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

Molecular dynamics (MD) simulations provide a way to explore the conformational landscape of a molecule over time and to understand the influence of the surrounding environment, such as a solvent. For a molecule like this compound, MD simulations could reveal the preferred orientation of the phenyl ring relative to the pyrrole-2,5-dione core and how this is affected by different solvents. This information is critical for understanding its interactions with other molecules, for example, in biological systems, as has been explored for other pyrrole (B145914) derivatives in the context of enzyme inhibition. nih.govnih.gov

Emerging Applications and Functional Materials Derived from 3 Methoxy 1 Phenyl 1h Pyrrole 2,5 Dione

A Versatile Building Block in Complex Organic Synthesis

The inherent reactivity of the maleimide (B117702) double bond, coupled with the electronic influence of the methoxy (B1213986) and phenyl substituents, renders 3-methoxy-1-phenyl-1H-pyrrole-2,5-dione a potent tool for the construction of intricate molecular frameworks.

Synthesis of Novel Heterocyclic Compounds and Scaffolds

The electron-deficient nature of the carbon-carbon double bond in the pyrrole-2,5-dione ring makes it an excellent dienophile in Diels-Alder reactions. This [4+2] cycloaddition is a powerful method for the stereocontrolled synthesis of six-membered rings. By reacting this compound with various dienes, a diverse array of complex polycyclic and heterocyclic scaffolds can be accessed. tandfonline.comrsc.orgtandfonline.com The presence of the methoxy group can influence the regioselectivity and stereoselectivity of these cycloadditions, offering a handle for fine-tuning the structure of the resulting products.

Furthermore, the double bond is susceptible to Michael addition reactions, readily reacting with a variety of nucleophiles such as thiols, amines, and carbanions. iris-biotech.de This reactivity allows for the introduction of a wide range of functional groups, leading to the synthesis of highly functionalized pyrrolidine-2,5-dione derivatives. These derivatives can then serve as intermediates for the construction of more complex heterocyclic systems.

Precursor for Analogs of Natural Products or Bioactive Molecules

Many natural products and bioactive molecules feature heterocyclic cores. The ability to construct complex scaffolds through the reactions of this compound makes it a valuable precursor for the synthesis of analogs of these important molecules. For instance, the pyrrolidine-2,5-dione substructure is present in a number of biologically active compounds. By using this functionalized maleimide as a starting material, medicinal chemists can systematically modify the structure to explore structure-activity relationships and develop new therapeutic agents. nih.gov The synthetic routes often involve the initial construction of a core scaffold via cycloaddition or Michael addition, followed by further chemical transformations to elaborate the final natural product analog.

Role in Polymer Chemistry and Advanced Material Science

The reactivity of the maleimide moiety also extends to the realm of polymer chemistry, where this compound can be utilized to create advanced materials with tailored properties.

Synthesis of Functional Polymers and Copolymers with Tunable Properties

The carbon-carbon double bond of this compound can participate in polymerization reactions, either through homopolymerization or copolymerization with other monomers. This allows for the incorporation of the maleimide unit into polymer backbones or as pendant groups. The presence of the methoxy and phenyl groups can influence the polymer's properties, such as its solubility, thermal stability, and optical characteristics. For example, the synthesis of polymers containing diketopyrrolopyrrole units with methoxy substituents has been shown to affect their optoelectronic properties. nih.gov

| Polymer Type | Potential Monomers | Anticipated Properties |

| Homopolymer | This compound | Potentially high thermal stability, specific optical properties |

| Copolymer | Styrene, Acrylates, Vinyl ethers | Tunable glass transition temperature, modified mechanical properties |

Development of Cross-linking Agents and Network Formation for Hydrogels and Thermosets

Maleimides are well-known for their efficiency as cross-linking agents in polymer chemistry. researchgate.netthermofisher.com The double bond can react with various functional groups on polymer chains, such as thiols, to form stable covalent cross-links. This is particularly useful in the formation of hydrogels and thermosetting resins. This compound, with its reactive maleimide core, can be employed to control the cross-link density and, consequently, the mechanical properties and swelling behavior of the resulting network polymers. The photochemical reactivity of the maleimide group also allows for photo-cross-linking, enabling the fabrication of patterned materials. researchgate.netacs.org

| Cross-linking Application | Reacting Functional Group | Resulting Material |

| Hydrogel Formation | Thiol-containing polymers | Biocompatible scaffolds, drug delivery systems |

| Thermoset Curing | Amine or hydroxyl groups on polymer chains | High-performance composites, adhesives |

Design of Stimuli-Responsive Materials

The development of "smart" materials that can respond to external stimuli is a major focus of modern material science. rsc.orgmdpi.comnih.gov The reversible nature of some reactions involving the maleimide group, such as the retro-Diels-Alder reaction, can be exploited to create stimuli-responsive materials. For example, a polymer cross-linked with a diene-maleimide adduct could potentially exhibit thermoreversible properties, where the cross-links can be broken upon heating and reformed upon cooling, leading to self-healing or shape-memory behaviors. The incorporation of this compound into polymer structures opens up avenues for designing materials that respond to various stimuli, including temperature, light, and pH.

| Stimulus | Responsive Mechanism | Potential Application |

| Temperature | Retro-Diels-Alder reaction of furan-maleimide adducts | Self-healing polymers, recyclable thermosets |

| Light | Photochemical [2+2] cycloaddition/cycloreversion | Photo-switchable materials, data storage |

| pH | Hydrolysis of succinimide (B58015) ring in thiol adducts | pH-responsive drug release |

Development of Chemical Probes and Sensing Platforms (non-biological, in vitro chemical applications)

The inherent reactivity and potential photophysical properties of the maleimide core make it an attractive candidate for the development of chemical probes and sensors for non-biological, in vitro applications.

Fluorescent Labels and Probes for Spectroscopic Applications

The maleimide scaffold is a well-established platform for the design of fluorescent molecules. nih.govrsc.org The fluorescence properties of maleimide derivatives are highly tunable through the introduction of various substituents. nih.govrsc.org The presence of an electron-donating group, such as the methoxy group on the phenyl ring of This compound , is anticipated to influence its photophysical properties.

In many N-aryl maleimide systems, the aryl group and the maleimide core can act as a donor-acceptor pair, leading to intramolecular charge transfer (ICT) upon photoexcitation. This ICT character often results in a significant Stokes shift and solvent-dependent fluorescence (solvatochromism). nih.gov For instance, studies on bisaryl-substituted maleimides have demonstrated broad fluorescence emission bands in the visible region and large Stokes shifts in polar solvents, with quantum yields varying significantly based on the molecular structure and the solvent. rsc.org

Chemo-sensors and Chemosensing Materials

The maleimide double bond is a well-known Michael acceptor, making it highly reactive towards nucleophiles, particularly thiols. researchgate.net This reactivity is the foundation for the use of maleimide derivatives as chemosensors. For example, "turn-on" fluorescent probes for thiol detection have been developed using a maleimide-functionalized diaminoterephthalate dye. researchgate.net In such systems, the maleimide moiety quenches the fluorescence of the fluorophore. Upon reaction with a thiol, the quenching effect is diminished, leading to a significant increase in fluorescence intensity.

Based on this principle, This compound could potentially be developed into a chemosensor for thiols. The electron-donating methoxy group might modulate the reactivity of the maleimide double bond, thereby influencing the sensitivity and kinetics of the sensing reaction. The development of such a sensor would involve conjugating the maleimide to a suitable fluorophore, where the maleimide acts as the recognition and signaling unit.

Furthermore, the versatility of the maleimide structure allows for its incorporation into various material matrices, such as polymers or nanoparticles, to create solid-state sensing platforms. For instance, maleimide-functionalized polymeric micelles have been explored for their ability to quench intracellular glutathione, a key cellular thiol. rsc.org

Applications in Catalysis and Organocatalysis (as a ligand, catalyst component, or organocatalyst)

The pyrrole-2,5-dione structure also presents opportunities for applications in the field of catalysis.

The nitrogen and oxygen atoms of the maleimide ring possess lone pairs of electrons that could coordinate with metal centers, suggesting the potential of This compound to act as a ligand in transition metal catalysis. While direct examples of this specific compound as a ligand are scarce, related N-hydroxyimides have been successfully employed as ligands in copper-catalyzed N-arylation reactions. capes.gov.br Furthermore, palladium-catalyzed methods for the synthesis of N-aryl phthalimides, which are structurally analogous to N-aryl maleimides, demonstrate the compatibility of this type of scaffold with transition metal catalysis. acs.orgacs.org The electronic properties of the N-phenyl ring, influenced by the methoxy group, could play a crucial role in modulating the catalytic activity of a metal complex.

In the realm of organocatalysis, maleimides have been recognized as excellent Michael acceptors, dienophiles, and dipolarophiles. nih.gov Asymmetric organocatalytic addition reactions to maleimides have emerged as a promising strategy for the synthesis of chiral succinimide derivatives. nih.gov The electron-deficient nature of the maleimide double bond in This compound makes it a suitable substrate for such reactions. The substitution on the nitrogen atom can influence the stereochemical outcome of these transformations. Therefore, it is conceivable that this compound could be employed as a substrate in various organocatalytic reactions to generate complex and valuable chiral molecules.

Future Directions and Challenges in 3 Methoxy 1 Phenyl 1h Pyrrole 2,5 Dione Research

Exploration of Novel and Highly Efficient Synthetic Routes for Industrial Scalability

The development of new and improved methods for synthesizing N-substituted maleimides is an ongoing area of interest. tandfonline.comacs.org Traditional methods often involve a two-step process starting from the corresponding aniline (B41778) and maleic anhydride (B1165640). mdpi.comtandfonline.com This typically involves the acylation of the aniline to form an N-phenyl maleamic acid, followed by cyclization to the maleimide (B117702). mdpi.com While effective on a laboratory scale, these methods can present challenges for large-scale industrial production, including the need for potentially harsh reagents and purification steps.

Future research will likely focus on developing more streamlined and sustainable synthetic strategies. This could involve the exploration of one-pot syntheses, the use of greener solvents and catalysts, and the development of continuous flow processes. tandfonline.com For instance, modifications to classic methods, such as using microwave irradiation, have already shown promise in significantly reducing reaction times. tandfonline.com The direct coupling of alkyl or aralkyl halides with metal salts of maleimide represents another potential avenue for more efficient synthesis. acs.org The ultimate goal is to devise routes that are not only high-yielding and pure but also economically viable and environmentally benign for industrial applications.

Unveiling Undiscovered Reactivity Patterns and Mechanistic Insights

The maleimide core of 3-methoxy-1-phenyl-1H-pyrrole-2,5-dione is a remarkably versatile functional group, capable of participating in a wide array of chemical transformations. nih.gov These include Diels-Alder reactions, Michael additions, and various polymerization processes. nih.govresearchgate.net The methoxy (B1213986) substituent at the 3-position introduces an additional layer of complexity and potential for novel reactivity.

A key area for future investigation will be to systematically explore the influence of the methoxy group on the known reactivity of the maleimide ring. This includes detailed kinetic and mechanistic studies to understand how the electron-donating nature of the methoxy group modulates the electrophilicity of the double bond and the susceptibility of the dione (B5365651) to nucleophilic attack. Furthermore, the potential for the methoxy group itself to participate in or direct reactions is an underexplored area. Mechanistic studies on the formation of pyrrole (B145914) structures from precursors like D-glucose can offer insights into potential reaction pathways. researchgate.net Uncovering new reaction pathways and gaining a deeper mechanistic understanding will be crucial for designing novel molecules with tailored properties.

Advanced Material Design and Functionalization Utilizing this compound Scaffolds

The inherent reactivity of the maleimide moiety makes it an excellent building block for the creation of advanced materials. nih.gov Maleimides have been successfully incorporated into a variety of polymers, leading to materials with high thermal stability, as well as hydrogels with applications in regenerative medicine. nih.govresearchgate.net The ability to functionalize the maleimide ring further expands the possibilities for material design. researchgate.net

Future research in this area will likely focus on leveraging the unique properties of the this compound scaffold to create novel materials with specific functionalities. This could include the development of:

Smart Polymers: Polymers that respond to external stimuli such as light, temperature, or pH, by incorporating the this compound unit as a responsive element.

Functional Coatings: The development of coatings with enhanced properties such as scratch resistance, self-healing capabilities, or specific surface interactions.

Biomaterials: The synthesis of biocompatible and biodegradable materials for applications in drug delivery, tissue engineering, and medical implants. For example, maleimide derivatives have been used in the development of albumin-binding prodrugs. acs.org

Conducting Polymers: The incorporation of the pyrrole-dione structure into conjugated polymer backbones could lead to new electronic materials with tailored properties. Research on maleimide-functionalized poly(3,4-ethylenedioxythiophene) (PEDOT) polymers provides a precedent for this approach. rsc.org

The ability to precisely control the structure and functionality at the molecular level will be paramount in realizing the full potential of this compound in materials science.

Integration with Machine Learning and Artificial Intelligence for Predictive Chemical Discovery and Synthesis Optimization

The fields of chemistry and materials science are increasingly benefiting from the integration of machine learning (ML) and artificial intelligence (AI). frontiersin.orgmdpi.com These powerful computational tools can be used to predict chemical properties, optimize reaction conditions, and even propose novel synthetic routes. mdpi.comdntb.gov.uarsc.org

For this compound, ML and AI could be employed to:

Predict Reactivity and Properties: Develop predictive models that can accurately forecast the reactivity of the compound in various reactions and predict the physical and chemical properties of its derivatives. rsc.orgresearchgate.net

Optimize Synthesis: Utilize algorithms to optimize reaction parameters such as temperature, solvent, and catalyst to maximize yield and purity while minimizing waste. mdpi.com This could involve the use of robotic platforms for automated synthesis and optimization. nih.gov

Discover New Molecules: Employ generative models to design novel molecules based on the this compound scaffold with desired properties for specific applications. frontiersin.org

Accelerate Reaction Discovery: Use deep learning models to predict the outcomes of unknown chemical reactions, thereby accelerating the discovery of new transformations. rsc.org

The successful integration of these computational approaches will require the generation of large, high-quality datasets of experimental results.

Addressing Sustainability and Environmental Impact in Future Research Endeavors

Modern chemical research places a strong emphasis on sustainability and minimizing environmental impact. Future work on this compound must consider these principles throughout the entire research and development lifecycle.

Key areas of focus will include:

Green Synthesis: Developing synthetic routes that utilize renewable starting materials, employ non-toxic reagents and solvents, and minimize energy consumption and waste generation. tandfonline.com

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, a core principle of green chemistry.

Biodegradability: For applications in areas like biomaterials and agriculture, designing derivatives that can safely degrade in the environment after their intended use.

Lifecycle Assessment: Conducting comprehensive analyses of the environmental impact of the synthesis, use, and disposal of this compound and its derivatives.

By proactively addressing these sustainability concerns, researchers can ensure that the benefits of this versatile compound are realized in an environmentally responsible manner.

Interdisciplinary Research Opportunities Beyond Traditional Organic Chemistry

The unique chemical structure and reactivity of this compound make it a valuable tool for researchers in a variety of disciplines beyond traditional organic chemistry.

Exciting interdisciplinary research opportunities exist in:

Medicinal Chemistry and Chemical Biology: The maleimide moiety is known to react with cysteine residues in proteins, making it a valuable tool for bioconjugation and the development of targeted therapeutics. nih.govnih.gov The 3-methoxy substitution could be used to fine-tune the reactivity and selectivity of these interactions. Novel maleimide derivatives have been studied for their potential as anticancer agents and protein kinase inhibitors. nih.gov

Materials Science and Engineering: As discussed previously, the compound can serve as a versatile building block for a wide range of advanced materials. nih.govresearchgate.net Collaboration between chemists and materials scientists will be crucial for designing and fabricating materials with tailored properties for specific applications.

Supramolecular Chemistry: The hydrogen bonding capabilities of the dione system, along with potential π-π stacking interactions from the phenyl ring, make this molecule an interesting candidate for the construction of self-assembling supramolecular structures.

Catalysis: The pyrrole-dione scaffold could potentially serve as a ligand for metal catalysts, or the compound itself could act as an organocatalyst in certain reactions.

By fostering collaborations across different scientific fields, the full potential of this compound as a platform molecule for innovation can be unlocked.

Q & A

Basic: What are the established synthetic methodologies for 3-methoxy-1-phenyl-1H-pyrrole-2,5-dione?

Answer:

The synthesis typically involves multi-step reactions, starting with functionalization of the pyrrole-2,5-dione core. A common approach includes:

- Step 1 : Alkylation or arylation of the pyrrole nitrogen using phenylating agents (e.g., iodobenzene under Ullmann conditions).

- Step 2 : Introduction of the methoxy group via nucleophilic substitution or methoxylation reagents (e.g., methyl iodide in basic media).

- Step 3 : Purification via column chromatography and characterization by ¹H/¹³C NMR and mass spectrometry to confirm regiochemistry and purity .

Key solvents include ethanol or toluene, with reaction monitoring via thin-layer chromatography (TLC) .

Advanced: How can microwave-assisted synthesis improve reaction efficiency and yield for this compound?

Answer:

Microwave reactors enhance reaction kinetics by enabling rapid, controlled heating. For this compound derivatives:

- Optimized parameters : Temperature (120–150°C), irradiation time (10–30 minutes), and solvent polarity (DMF or DMSO) significantly reduce reaction times compared to conventional methods.

- Yield improvement : Microwave conditions minimize side reactions (e.g., decomposition of the methoxy group) by avoiding prolonged heating .

Validation via HPLC and DSC (Differential Scanning Calorimetry) ensures product stability under these conditions.